4-Oxo-4-(2-phenylhydrazino)butanoic acid
Overview
Description
The compound 4-Oxo-4-(2-phenylhydrazino)butanoic acid is a derivative of 4-oxo-butanoic acid, which is a key intermediate in the synthesis of various biologically active compounds, including ACE inhibitors . The structure of this compound suggests potential reactivity due to the presence of the oxo group and the phenylhydrazino moiety, which may be involved in various chemical reactions and could exhibit interesting physical and chemical properties.
Synthesis Analysis
The synthesis of related 4-oxo-butanoic acid derivatives has been reported using different methods. For instance, methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates have been synthesized via Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride . Another method involves the synthesis of 2-oxo-4-phenyl-3-butynoic acid by reacting the N-methoxy-N-methylamide of monoethyloxalic acid with lithium phenylacetylide, followed by pH-controlled hydrolysis . These methods highlight the versatility in synthesizing 4-oxo-butanoic acid derivatives, which could be adapted for the synthesis of 4-Oxo-4-(2-phenylhydrazino)butanoic acid.
Molecular Structure Analysis
The molecular structure of 4-oxo-4-(2-phenylhydrazino)butanoic acid can be inferred from related compounds. For example, the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid has been analyzed using single-crystal X-ray diffraction studies, revealing a bent side chain and specific hydrogen bonding patterns . These structural insights can be useful in predicting the molecular conformation and potential interaction sites of 4-Oxo-4-(2-phenylhydrazino)butanoic acid.
Chemical Reactions Analysis
The chemical reactivity of 4-oxo-butanoic acid derivatives can be complex. For instance, polarographic reduction of 4-aryl-2-(1,2-diphenyl-2-oxoethylidenehydrazino)-4-oxo-2-butenoic acids leads to the formation of hydroxybutanoic acids and subsequent hydrolysis . Additionally, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with various reagents has been shown to produce a range of heterocyclic compounds with potential biological activity . These studies suggest that 4-Oxo-4-(2-phenylhydrazino)butanoic acid could also undergo a variety of chemical transformations, potentially leading to the formation of novel compounds.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 4-Oxo-4-(2-phenylhydrazino)butanoic acid are not directly reported, related compounds provide some insights. The polarographic behavior of similar 4-aryl-2-oxo-butanoic acids indicates that they can undergo irreversible cathode waves in electrochemical studies . The crystal structure analysis of a pyridinyl analog suggests strong hydrogen bonding and supramolecular interactions . These properties are important for understanding the solubility, stability, and reactivity of the compound in various environments.
properties
IUPAC Name |
4-oxo-4-(2-phenylhydrazinyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(6-7-10(14)15)12-11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYYUGVTLSBAPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884760 | |
Record name | Butanedioic acid, 1-(2-phenylhydrazide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(2-phenylhydrazino)butanoic acid | |
CAS RN |
14580-01-9 | |
Record name | Butanedioic acid 1-(2-phenylhydrazide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14580-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 1-(2-phenylhydrazide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014580019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC29176 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanedioic acid, 1-(2-phenylhydrazide) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 1-(2-phenylhydrazide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'Phenylsuccinichydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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